N-(1-Oxoheptadecyl)glycine-d2
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Overview
Description
N-(1-Oxoheptadecyl)glycine-d2: is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of N-(1-Oxoheptadecyl)glycine, where the hydrogen atoms are replaced with deuterium. Deuterated compounds are often used in scientific research to study metabolic processes and pharmacokinetics due to their stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxoheptadecyl)glycine-d2 involves the incorporation of deuterium into the parent compound, N-(1-Oxoheptadecyl)glycine. The process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of N-(1-Oxoheptadecyl)glycine.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium using deuterated reagents under specific reaction conditions. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent incorporation of deuterium into the compound. The production involves stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxoheptadecyl)glycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-Oxoheptadecyl)glycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotope labeling
Mechanism of Action
The mechanism of action of N-(1-Oxoheptadecyl)glycine-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound provide a stable and distinguishable marker, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
N-(1-Oxoheptadecyl)glycine: The non-deuterated parent compound.
Deuterated Glycine Derivatives: Other glycine derivatives labeled with deuterium.
Uniqueness: N-(1-Oxoheptadecyl)glycine-d2 is unique due to its specific deuterium labeling, which provides enhanced stability and traceability compared to its non-deuterated counterpart. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required .
Properties
Molecular Formula |
C19H37NO3 |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2,2-dideuterio-2-(heptadecanoylamino)acetic acid |
InChI |
InChI=1S/C19H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17-19(22)23/h2-17H2,1H3,(H,20,21)(H,22,23)/i17D2 |
InChI Key |
AEKJBHKVBQSNGN-FBCWWBABSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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